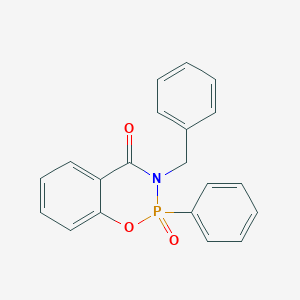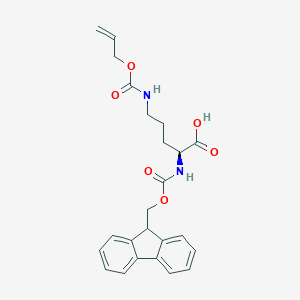
2-ブロモベンゾイルクロリド
概要
説明
2-Bromobenzoyl chloride (2-BBzCl) is an organic compound with the formula C6H3BrClO. It is a white solid that is soluble in organic solvents. 2-BBzCl is a versatile reagent used in organic synthesis, particularly in the preparation of aryl halides. It is also used in the synthesis of drugs, dyes, and other organic compounds.
科学的研究の応用
有機合成
2-ブロモベンゾイルクロリドは、有機化学において汎用性の高い試薬であり、アシル化剤としてよく用いられます。これは、2-ブロモベンゾイル部分を有機分子に導入することを容易にし、これは複雑な有機化合物の合成において極めて重要となる可能性があります。 例えば、これは、様々な生物活性を有する化合物群であるイソインドリノン類の合成に使用されます .
医薬品研究
医薬品研究において、2-ブロモベンゾイルクロリドは、様々な医薬品候補の合成のためのビルディングブロックとして役立ちます。その反応性により、多くの医薬品に一般的に見られるアミド結合を形成することができます。 また、新しい治療薬の開発につながる可能性のある中間体の合成にも使用されます .
農薬製造
この化合物は、農薬の開発において役割を果たしています。 その反応性の高い塩素基は、農薬に所望の性質(害虫に対する効力や選択性の向上など)を付与する他の官能基に置換することができます .
染料製造
染料の分野では、2-ブロモベンゾイルクロリドは、特定の染料の合成において重要な臭素含有芳香族構造を導入するために使用されます。 これらの臭素化された化合物は、独自の着色特性を示し、染料の性能を向上させる可能性があります .
材料科学
2-ブロモベンゾイルクロリドは、材料科学、特にポリマーの改質や、難燃性や耐久性の向上などの特定の特性を持つ高度な材料の製造に使用されています .
生化学研究
生化学では、2-ブロモベンゾイルクロリドは、生体分子の構造-機能関係の理解に役立つ、生体分子の改質のための試薬として使用されます。 また、プロテオミクス研究において、タンパク質のラベル付けと研究にも使用されます .
Safety and Hazards
2-Bromobenzoyl chloride is classified as a skin corrosive and serious eye damage agent . It may cause respiratory irritation . Safety measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, wearing protective clothing, and using only in well-ventilated areas .
将来の方向性
作用機序
Target of Action
2-Bromobenzoyl chloride is an organic compound primarily used in organic synthesis
Mode of Action
2-Bromobenzoyl chloride, like other acid chlorides, is highly reactive. It can participate in nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group. This allows it to form esters, amides, and other acyl derivatives, making it a versatile reagent in organic synthesis .
Result of Action
As a reagent in organic synthesis, the result of 2-Bromobenzoyl chloride’s action would be the formation of various organic compounds, depending on the specific reaction conditions and substrates present. It’s important to note that 2-Bromobenzoyl chloride is corrosive and can cause burns .
Action Environment
The action of 2-Bromobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as acid chlorides can react with water to form carboxylic acids and hydrochloric acid . Therefore, it’s typically handled and stored under anhydrous conditions . Temperature and the presence of other reactive species can also influence its behavior.
生化学分析
Cellular Effects
It is known that the compound can cause severe skin burns and eye damage . It may also cause respiratory irritation . These effects suggest that 2-Bromobenzoyl chloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that the compound is moisture sensitive , suggesting that it may degrade in the presence of water
特性
IUPAC Name |
2-bromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCKTGCKFJDGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221776 | |
| Record name | Benzoyl chloride, o-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-66-7 | |
| Record name | 2-Bromobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, o-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, o-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL7RD3BBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromobenzoyl chloride in organic synthesis?
A1: 2-Bromobenzoyl chloride is a highly versatile building block in organic synthesis, primarily valued for its use in constructing complex molecules. Its reactivity stems from the presence of both a reactive acid chloride moiety and a bromine atom suitable for further functionalization. For instance, it's a key starting material in synthesizing various heterocycles like isoindolinones [] and spiro-isoquinolinones []. Additionally, it serves as a precursor to form dibenzotropones via Sonogashira coupling with terminal alkynes, followed by Suzuki reactions and acid-mediated alkyne-carbonyl metathesis [].
Q2: How does the presence of a bromine atom in 2-Bromobenzoyl chloride enhance its synthetic utility?
A2: The bromine atom in 2-Bromobenzoyl chloride offers a site for various coupling reactions, notably palladium-catalyzed cross-couplings like the Sonogashira and Suzuki reactions. These reactions enable the introduction of diverse substituents onto the benzene ring, significantly expanding the structural diversity achievable in subsequent synthetic steps. For example, 2-Bromobenzoyl chloride is coupled with terminal alkynes to produce building blocks for dibenzotropone synthesis [].
Q3: Are there any notable examples of 2-Bromobenzoyl chloride contributing to the synthesis of biologically active compounds?
A3: Yes, 2-Bromobenzoyl chloride is instrumental in synthesizing molecules with potential biological activities. It acts as a crucial reagent in creating a series of galactoside-based molecules with promising antimicrobial activity []. These molecules demonstrated varying degrees of effectiveness against gram-positive bacteria and fungi, highlighting the potential of 2-Bromobenzoyl chloride-derived compounds as novel antimicrobial agents.
Q4: Can you elaborate on the role of 2-Bromobenzoyl chloride in synthesizing indeno-annulated polycyclic aromatic hydrocarbons (PAHs)?
A4: 2-Bromobenzoyl chloride is a critical component in a novel synthetic route for producing indeno-annulated PAHs []. The process involves acylating a PAH with 2-Bromobenzoyl chloride followed by Flash Vacuum Pyrolysis (FVP) of the resulting bromoketone. This sequence leads to the formation of the desired indeno-annulated PAH. This method has been successfully employed in synthesizing indeno[1,2,3-cd]pyrene from pyrene and indeno[1,2,3-cd]fluoranthene from fluoranthene.
Q5: What insights do we have into the conformational structure of 2-Bromobenzoyl chloride?
A5: Gas electron diffraction and normal coordinate analysis, coupled with quantum chemical calculations, have provided valuable insights into the molecular conformation of 2-Bromobenzoyl chloride []. These studies provide detailed information about bond lengths, angles, and torsional preferences, crucial for understanding its reactivity and interactions in chemical reactions.
Q6: How do structural modifications of compounds derived from 2-Bromobenzoyl chloride affect their biological activity?
A6: The incorporation of specific acyl moieties into galactoside-based molecules derived from 2-Bromobenzoyl chloride has been shown to significantly enhance antimicrobial activity []. Specifically, the lauroyl chain [CH3(CH2)10CO-] and halo-aromatic chain [3(/4)-Cl.C6H4CO-], in conjunction with the sugar molecule, exhibited the most potent effects against bacterial and fungal pathogens. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of 2-Bromobenzoyl chloride derivatives.
Q7: What are the potential applications of computational chemistry and modeling in studying 2-Bromobenzoyl chloride and its derivatives?
A7: Computational chemistry and modeling techniques, such as Density Functional Theory (DFT) calculations and molecular docking simulations, offer valuable tools for studying 2-Bromobenzoyl chloride and its derivatives. For instance, DFT calculations can predict thermodynamic and physicochemical parameters, offering insights into molecular stability and reactivity. Molecular docking, as demonstrated with galactoside-based molecules [], can predict potential binding interactions with biological targets like the dengue virus 1 NS2B/NS3 protease, paving the way for discovering novel antiviral agents.
Q8: Are there any known methods for synthesizing thioflavones using 2-Bromobenzoyl chloride?
A8: Yes, 2-Bromobenzoyl chloride serves as a valuable starting material for synthesizing thioflavones []. This approach provides a practical and versatile route to these important heterocyclic compounds, further expanding the synthetic utility of 2-Bromobenzoyl chloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



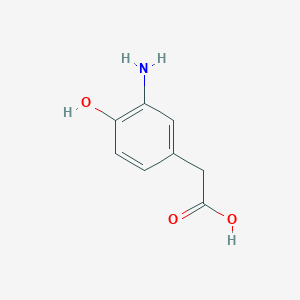

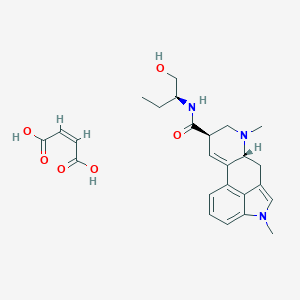
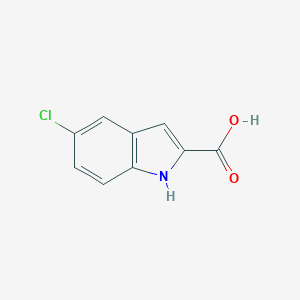

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
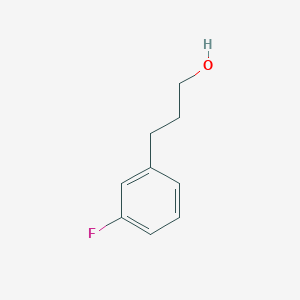
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)
